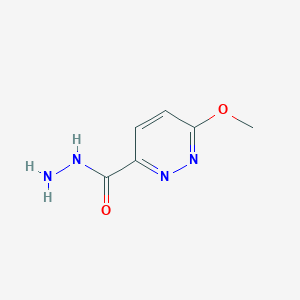
1-(3,4-Difluorobenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Difluorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 3,4-difluorobenzyl group attached to the azetidine ring imparts unique chemical and physical properties to the compound. Azetidines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorobenzyl)azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with 3,4-difluorobenzyl halides under basic conditions. Another method includes the cyclization of appropriate precursors using cyclocondensation reactions. For example, the reaction of 3,4-difluorobenzylamine with a suitable dihalide can lead to the formation of the azetidine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product .
化学反応の分析
Types of Reactions
1-(3,4-Difluorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a variety of substituted azetidines with different functional groups .
科学的研究の応用
作用機序
The mechanism of action of 1-(3,4-difluorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The presence of the 3,4-difluorobenzyl group can influence the compound’s binding affinity and selectivity towards specific targets, such as enzymes or receptors .
類似化合物との比較
Similar Compounds
Azetidine: The parent compound without the 3,4-difluorobenzyl group.
3,4-Difluorobenzylamine: A related compound where the azetidine ring is replaced by an amine group.
N-Substituted Azetidines: Compounds with different substituents on the nitrogen atom of the azetidine ring.
Uniqueness
1-(3,4-Difluorobenzyl)azetidine is unique due to the presence of the 3,4-difluorobenzyl group, which imparts distinct chemical and physical propertiesThe combination of the azetidine ring and the difluorobenzyl group makes it a valuable compound for research and development .
特性
分子式 |
C10H11F2N |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
1-[(3,4-difluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11F2N/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChIキー |
JLWVEBAINMYECR-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)CC2=CC(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol](/img/structure/B13668921.png)
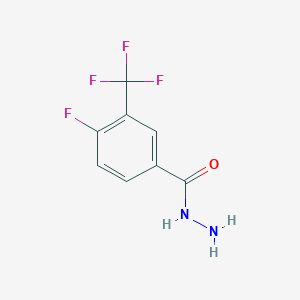
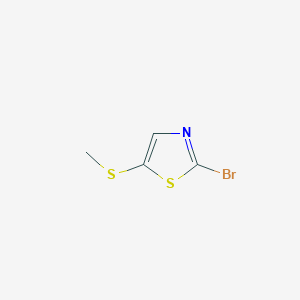
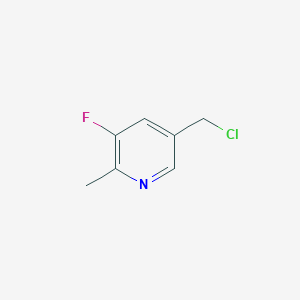
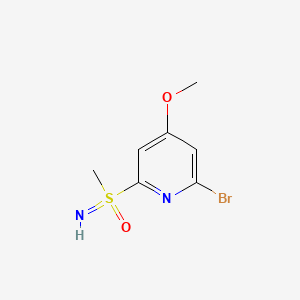
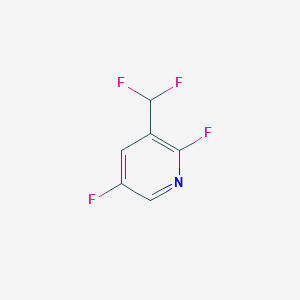

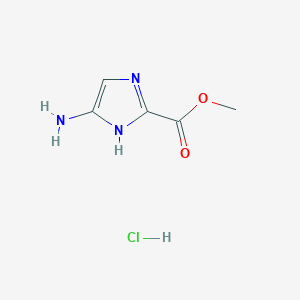
![(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B13668962.png)
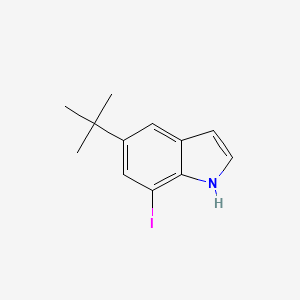
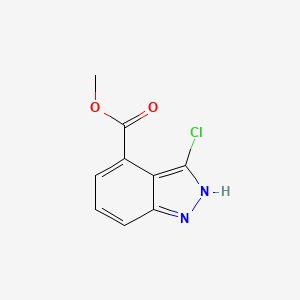
![7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668974.png)
![4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)
